The compound has a CAS Number of 63388-01-2 and is categorized under heterocyclic compounds. Its molecular formula is , with a molecular weight of approximately 174.20 g/mol. The compound features a benzimidazole core, which is significant in medicinal chemistry due to its biological activity.
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl-(9CI) can be achieved through various methods, typically involving the condensation of appropriate starting materials. A common synthetic route involves:
This method allows for the introduction of methyl groups at the 4 and 6 positions of the benzimidazole ring.
The molecular structure of 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl-(9CI) can be described as follows:
Crystallographic studies indicate that it crystallizes in a specific space group (e.g., P21/n), with precise dimensions contributing to its solid-state properties .
2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl-(9CI) engages in various chemical reactions typical for benzimidazole derivatives:
These reactions are essential for modifying the compound to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action for compounds like 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl-(9CI) often involves interaction with biological targets such as enzymes or receptors:
Understanding these mechanisms is crucial for developing therapeutic agents based on this scaffold.
The physical and chemical properties of 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl-(9CI) include:
These properties influence its handling and application in laboratory settings.
The applications of 2H-Benzimidazol-2-one, 1,3-dihydro-4,6-dimethyl-(9CI) span several fields:
The versatility of this compound makes it a valuable subject for ongoing research across multiple disciplines.
The compound designated as 2H-Benzimidazol-2-one,1,3-dihydro-4,6-dimethyl-(9CI) follows a systematic naming hierarchy established by the International Union of Pure and Applied Chemistry (IUPAC). Its core structure is classified as 1,3-dihydro-2H-benzimidazol-2-one (CAS Registry Number: 615-16-7), which serves as the parent scaffold for all derivatives [1] [7]. The "(9CI)" suffix indicates its inclusion in the Ninth Collective Index of Chemical Abstracts Service nomenclature, distinguishing it from alternative naming conventions.
The positional methylation at carbon atoms 4 and 6 generates the specific derivative, yielding the full systematic name: 4,6-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one. This nomenclature precisely specifies the locations of methyl substituents on the fused benzene ring. Alternative names observed in chemical literature include 4,6-Dimethyl-2-benzimidazolone and 4,6-Dimethyl-2(3H)-benzimidazolone, though these are not IUPAC-compliant [1] [4]. The molecular framework incorporates a non-aromatic imidazolone ring fused to a dimethyl-substituted benzene ring, establishing it as a bicyclic heterocyclic compound with lactam-like character [7] [10].
The molecular formula of 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is C₉H₁₀N₂O, distinguishing it from the unsubstituted parent compound (C₇H₆N₂O; MW 134.14 g/mol) by the addition of two methyl groups (Table 1). This results in a molecular weight of 162.19 g/mol, reflecting a 20.9% increase over the parent structure [1] [4] [10].
Table 1: Comparative Molecular Parameters of Benzimidazolone Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
1,3-Dihydro-2H-benzimidazol-2-one (Parent) | C₇H₆N₂O | 134.14 | Unsubstituted bicyclic core |
4,6-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one | C₉H₁₀N₂O | 162.19 | Methyl groups at C4/C6 positions |
1,3-Dihydro-5-nitro-2H-benzimidazol-2-one | C₇H₅N₃O₃ | 179.14 | Electron-withdrawing nitro group at C5 |
4,6-Dimethyl-1,3-dihydro-2H-benzimidazole-2-thione | C₉H₁₀N₂S | 178.26 | Thiocarbonyl replacement at C2 |
4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one | C₇H₃N₅O₇ | 269.13 | Multiple nitro substituents |
The addition of methyl groups substantially modifies physicochemical properties compared to functionalized analogues. Nitro derivatives (e.g., 5-nitro or 4,5,6-trinitro variants) exhibit higher molecular weights due to nitro group incorporation, while thiocarbonyl analogues like 4,6-dimethyl-1,3-dihydro-2H-benzimidazole-2-thione (MW 178.26 g/mol) show increased mass from sulfur substitution [2] [6] [8]. The molecular weight directly influences crystallographic packing and thermal behavior, with higher molecular weight nitro derivatives demonstrating elevated densities (1.767–1.82 g/cm³) compared to the dimethyl variant [8].
While direct crystallographic data for 4,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is unavailable in the surveyed literature, inferences can be drawn from closely related structures. The unsubstituted parent compound (1,3-dihydro-2H-benzimidazol-2-one) crystallizes with intermolecular hydrogen bonding dominating its lattice arrangement, primarily through N-H···O=C interactions that form dimeric pairs or chains [7]. Introduction of methyl groups at C4 and C6 positions would disrupt this hydrogen-bonding network due to steric interference, potentially reducing crystalline symmetry.
Highly substituted analogues like 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO) crystallize in an orthorhombic system (space group P2₁2₁2₁) with a density of 1.767 g/cm³ at 173 K, while its methylated derivative (5-Me-TriNBO) adopts a monoclinic structure (space group P2₁/c) with higher density (1.82 g/cm³) [8]. This density enhancement arises from improved packing efficiency imparted by methyl groups in nitrated systems. For the 4,6-dimethyl derivative, methyl substituents would induce torsional strain, potentially twisting the methyl groups out of the benzimidazolone plane. This distortion could reduce crystal density compared to nitro analogues while enhancing solubility in organic solvents due to disrupted intermolecular forces [6] [8].
Infrared Spectroscopy: The carbonyl (C=O) stretching vibration is expected near 1700–1720 cm⁻¹, slightly higher than the parent compound (1680–1700 cm⁻¹) due to electron-donating methyl groups reducing carbonyl polarization. This contrasts sharply with thiocarbonyl analogues (e.g., 4,6-dimethyl-1,3-dihydro-2H-benzimidazole-2-thione), which exhibit C=S absorption at 1200–1250 cm⁻¹ [6]. N-H stretching appears as a broad band at 3200–3300 cm⁻¹, while methyl C-H stretches are observable at 2870–2960 cm⁻¹.
Nuclear Magnetic Resonance Spectroscopy:
Mass Spectrometry: Electron ionization (EI-MS) would show the molecular ion peak at m/z 162.1 (M⁺). Characteristic fragmentation involves loss of •CH₃ (m/z 147.1), followed by CO expulsion (m/z 119.1), and ring opening to o-phenylenediamine derivatives (m/z 106.1). High-resolution MS confirms elemental composition with calculated [M+H]⁺ = 163.0866 for C₉H₁₁N₂O [8] [10].
The structural landscape of benzimidazol-2-one derivatives reveals significant property variations driven by substituent effects:
Electronic Effects:
Steric and Bioisosteric Modifications:
Table 2: Functional Group Impact on Physicochemical Properties
Derivative Type | Thermal Stability | Crystal Density (g/cm³) | Notable Applications |
---|---|---|---|
4,6-Dimethyl- (Target) | Moderate (≤250°C) | ~1.35 (estimated) | Pharmaceutical intermediates |
4,5,6-Trinitro- [8] | High (decomp. >200°C) | 1.767 | Energetic materials |
5-Thiocarbonyl [6] | Moderate (≤220°C) | Not reported | Coordination chemistry, ligands |
N1-Sulfonyl [3] | High (≤300°C) | Not reported | HIV reverse transcriptase inhibitors |
The dimethyl substitution uniquely balances lipophilicity (logP ~1.8–2.2) and steric bulk, making it superior to bulkier tert-butyl analogues for permeation in biological systems. This contrasts with highly polar nitro derivatives (logP <1.0), which exhibit poor membrane permeability despite higher thermal resilience [3] [8] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8